molecular formula C20H14N2O4S B12696073 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)- CAS No. 136776-23-3

10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)-

Cat. No.: B12696073
CAS No.: 136776-23-3
M. Wt: 378.4 g/mol
InChI Key: AATLZPBHDMAZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)- typically involves the acylation of phenothiazine derivatives. One common method is the reaction of phenothiazine with acyl chlorides in the presence of a base such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel materials with specific electronic and photophysical properties .

Biology: In biological research, this compound is studied for its potential as a photosensitizer in photodynamic therapy. Its ability to generate reactive oxygen species upon light irradiation makes it a candidate for cancer treatment .

Medicine: Phenothiazine derivatives, including 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)-, have been investigated for their antipsychotic and anti-inflammatory properties. They are also explored for their potential use in treating neurodegenerative diseases .

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other materials with specific optical properties. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, its ability to generate reactive oxygen species upon light irradiation contributes to its cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)- is unique due to the presence of the nitrophenoxyacetyl group, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

CAS No.

136776-23-3

Molecular Formula

C20H14N2O4S

Molecular Weight

378.4 g/mol

IUPAC Name

2-(3-nitrophenoxy)-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C20H14N2O4S/c23-20(13-26-15-7-5-6-14(12-15)22(24)25)21-16-8-1-3-10-18(16)27-19-11-4-2-9-17(19)21/h1-12H,13H2

InChI Key

AATLZPBHDMAZLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)COC4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.